

Application Note: Precision Sample Preparation for ^{15}N Histidine NMR Spectroscopy

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Compound of Interest

Compound Name: *DL-HISTIDINE:2HCL (ALPHA- $^{15}\text{N}^+$)*

Cat. No.: *B1580091*

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Abstract: The Histidine Micro-Switch

Histidine residues serve as the functional "micro-switches" of the proteome. With a pKa near physiological pH (~6.0–6.5), the imidazole ring actively toggles between protonated (cationic) and neutral tautomeric states (

vs.

) to drive catalysis, proton shuttling, and metal coordination. Standard ^1H NMR is often insufficient to resolve these states due to spectral crowding and solvent exchange.

This guide details the ^{15}N -labeling strategies and sample preparation protocols required to directly observe these nitrogen atoms. By resolving the N

1 and N

2 chemical shifts, researchers can unambiguously determine tautomeric equilibria and hydrogen-bonding networks.

Part 1: Isotopic Labeling Strategies

Choosing the correct labeling strategy is a balance between spectral resolution and cost.

Uniform Labeling ([U-15N])[1]

- Method: Expression in M9 minimal media with NH_4Cl as the sole nitrogen source.
- Pros: Cost-effective; provides backbone amide data simultaneously.
- Cons: Severe spectral crowding in the aromatic region for proteins >15 kDa. The backbone amide signals can obscure histidine side-chain resonances if folding is partially disordered.
- Best For: Small proteins (<15 kDa) or initial screening.

Selective Labeling (Recommended)

- Method: Use of Histidine auxotrophic strains (e.g., E. coli DL39 or BL21(DE3)-His⁻) supplemented with ^{15}N -L-Histidine.
- Mechanism: The host cannot synthesize Histidine. By feeding ^{15}N -His during induction, only His residues incorporate the label.
- Pros: Zero background. The only signals in the ^{15}N -HSQC spectrum are the Histidine side chains and their specific backbone amides.
- Best For: Large complexes, metalloproteins, and pH titration studies.

Part 2: Detailed Protocol – Selective ^{15}N -Histidine Labeling

This protocol utilizes a "Media Shift" strategy to maximize biomass in rich media before switching to labeled minimal media for induction.

Materials

- Strain: E. coli BL21(DE3) (or His-auxotroph if available).
- Rich Media: LB Broth.
- Wash Buffer: M9 salts (1x) with no nitrogen source.
- Labeling Media: M9 Minimal Media containing:
 - 1 g/L
N-L-Histidine (Isotec/Sigma or CIL).
 - 19 standard amino acids (unlabeled) at 100 mg/L each (to suppress scrambling).
 - Glucose (unlabeled) as carbon source.

Step-by-Step Workflow

- Biomass Generation: Inoculate 1 L of LB broth with the expression strain. Grow at 37°C until OD reaches 0.7–0.8.
- Nitrogen Purge (Critical):
 - Centrifuge cells (3,000 x g, 15 min, 4°C).
 - Discard LB supernatant.
 - Resuspend pellet gently in 250 mL of Wash Buffer.
 - Centrifuge again. Reasoning: This removes residual unlabeled nitrogen sources that would dilute the isotope enrichment.
- The Shift: Resuspend the washed pellet into 250 mL (4x concentration) or 1 L (1x concentration) of the Labeling Media.
- Recovery: Incubate at expression temperature (e.g., 25°C) for 30 minutes before induction. This allows cells to adapt to the minimal environment and deplete intracellular unlabeled His

pools.

- Induction: Add IPTG (typically 0.5–1.0 mM) and express for 4–12 hours.
- Harvest: Centrifuge and store pellet at -80°C.

Workflow Visualization



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Caption: The "Media Shift" protocol ensures high biomass (from LB) and high isotopic purity (from M9 shift), minimizing the cost of ^{15}N -Histidine.

Part 3: Sample Chemistry & Buffer Optimization

Histidine signals are notoriously sensitive to exchange broadening. The sample environment must be engineered to slow down proton exchange rates (

).

pH Selection

- Target: pH 5.5 – 6.5.
- Reasoning: At pH > 7.0, the exchange of imidazole protons with water becomes fast on the NMR timescale, causing signal broadening or disappearance. Slightly acidic pH slows this exchange, sharpening the peaks.

Paramagnetic Scavenging

- Reagent: 1–5 mM EDTA or DTPA.
- Reasoning: Histidine is a metal chelator. Trace copper or nickel from purification columns (IMAC) will bind to the imidazole ring. These paramagnetic ions cause severe line broadening (relaxation enhancement), effectively wiping out the signal.

Solubility Agents

- Reagent: 50 mM L-Arg + 50 mM L-Glu.
- Reasoning: Prevents aggregation at the high concentrations (0.3–1.0 mM) required for 15N detection.

Part 4: Data Analysis & Tautomer Identification

The power of 15N-His NMR lies in the massive chemical shift dispersion between protonated and non-protonated nitrogens.

Tautomer States & Chemical Shifts

The imidazole ring exists in equilibrium. The chemical shift (

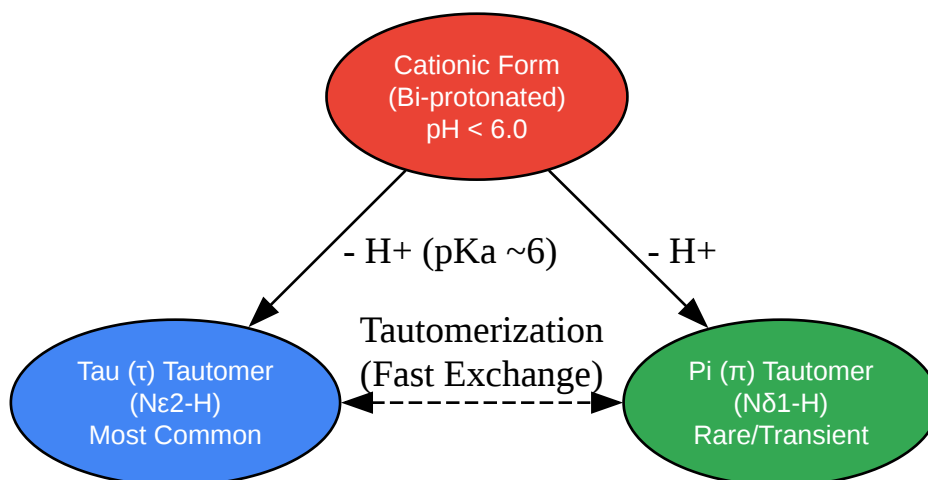
) tells you which nitrogen is carrying the proton.

| State | Structure | N | N |
|-------------|------------------------|----------------------------|----------------------------|
| | | 1 Shift (ppm) | 2 Shift (ppm) |
| Cationic | Both N protonated | ~170 - 180 | ~170 - 180 |
| Neutral () | N | | |
| | 2-H (N 1 lone pair) | ~250 (Unprotonated) | ~160 - 170 (Protonated) |
| Neutral () | N | | |
| | 1-H (N 2 lone pair) | ~160 - 170 (Protonated) | ~250 (Unprotonated) |

Note: Shifts are referenced to liquid NH₄Cl.

. The "Unprotonated" nitrogen at ~250 ppm is the hallmark of a neutral tautomer.

Tautomer Equilibrium Diagram



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Caption: The protonation equilibrium. The Tau () tautomer is sterically favored in bulk solution, but the Pi () tautomer is often stabilized in active sites.

Interpretation Guide

- Run a 1H-15N HSQC (optimized for His J-coupling ~22Hz).
- Look for the ~250 ppm region:
 - If you see peaks here, you have neutral Histidine.[1]
 - If the peak correlates to N 1, it is the -tautomer (because N 1 is unprotonated).
 - If the peak correlates to N 2, it is the -tautomer.

- Look for the ~175 ppm region:
 - Peaks here indicate protonated nitrogens.
 - If only peaks in this region appear (and none at 250), the residue is fully cationic (low pH) or metal-bound.

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